![molecular formula C22H22N8O2 B12380046 n,n'-Bis{4-[(diaminomethylidene)amino]phenyl}benzene-1,4-dicarboxamide CAS No. 21696-12-8](/img/structure/B12380046.png)
n,n'-Bis{4-[(diaminomethylidene)amino]phenyl}benzene-1,4-dicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antitubercular agent-37 is a compound designed to combat Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. Tuberculosis remains a significant global health challenge, particularly due to the emergence of drug-resistant strains. Antitubercular agent-37 is part of ongoing efforts to develop more effective treatments for this disease.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Antitubercular agent-37 typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the use of heterocyclic hydrazone derivatives, which are synthesized through the Japp-Klingemann coupling reaction. This reaction involves the condensation of an aryl diazonium salt with a β-keto ester in the presence of a base .
Industrial Production Methods
Industrial production of Antitubercular agent-37 may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
Antitubercular agent-37 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Antitubercular agent-37 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on Mycobacterium tuberculosis and other bacterial strains.
Medicine: Explored as a potential treatment for tuberculosis, particularly drug-resistant forms.
Industry: Utilized in the development of new antitubercular drugs and diagnostic tools.
作用机制
The mechanism of action of Antitubercular agent-37 involves inhibiting the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This inhibition disrupts the integrity of the cell wall, leading to cell death . The compound targets enzymes involved in mycolic acid synthesis, such as polyketide synthase 13 (Pks 13) .
相似化合物的比较
Similar Compounds
Isoniazid: A first-line antitubercular drug that also inhibits mycolic acid synthesis.
Rifampicin: Another first-line drug that inhibits bacterial RNA synthesis.
Ethambutol: Inhibits the synthesis of the mycobacterial cell wall by targeting arabinosyltransferases.
Uniqueness
Antitubercular agent-37 is unique in its specific targeting of Pks 13, which is not a common target for other antitubercular drugs. This specificity may reduce the likelihood of cross-resistance with other drugs and provide a new avenue for treating drug-resistant tuberculosis .
属性
CAS 编号 |
21696-12-8 |
|---|---|
分子式 |
C22H22N8O2 |
分子量 |
430.5 g/mol |
IUPAC 名称 |
1-N,4-N-bis[4-(diaminomethylideneamino)phenyl]benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C22H22N8O2/c23-21(24)29-17-9-5-15(6-10-17)27-19(31)13-1-2-14(4-3-13)20(32)28-16-7-11-18(12-8-16)30-22(25)26/h1-12H,(H,27,31)(H,28,32)(H4,23,24,29)(H4,25,26,30) |
InChI 键 |
YZUBZTSXZYJCGN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N=C(N)N)C(=O)NC3=CC=C(C=C3)N=C(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


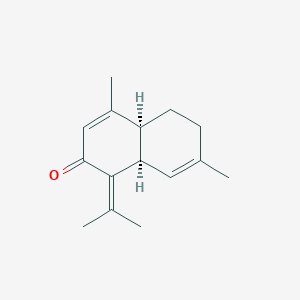
![4-N-[5-methyl-4-(6-phenylimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-yl]cyclohexane-1,4-diamine](/img/structure/B12379986.png)
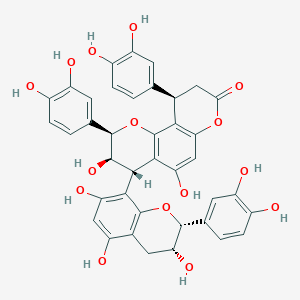
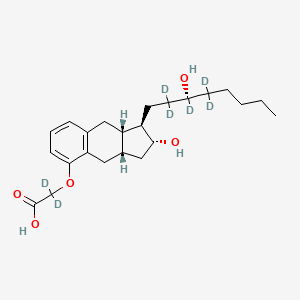
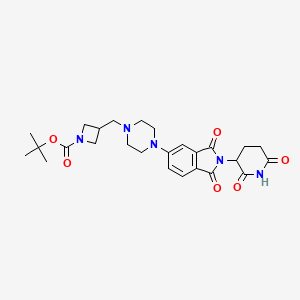


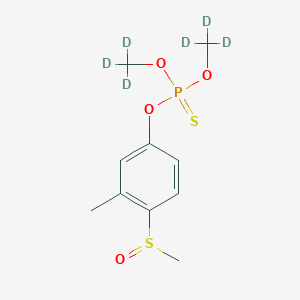
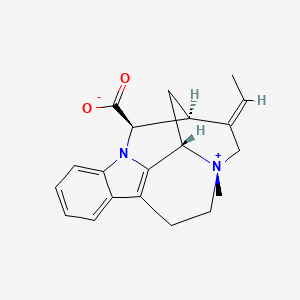
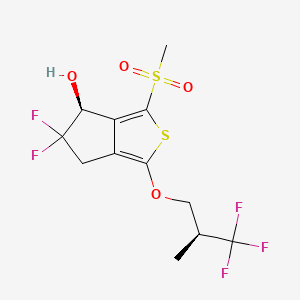
![N-[(1S)-1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]ethyl]-2,6-dimethylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B12380032.png)
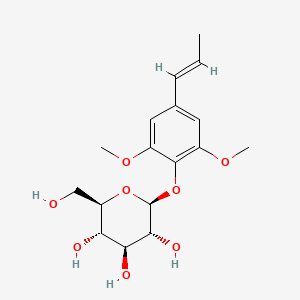
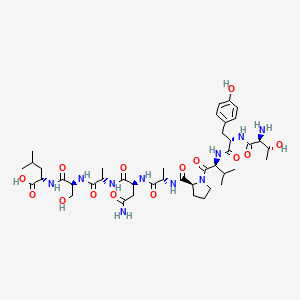
![2-methoxy-N-[4-(phenylsulfamoyl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B12380055.png)
